molecular formula C14H22BrN5O3 B2720075 tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate CAS No. 2173637-18-6

tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate

Cat. No.: B2720075
CAS No.: 2173637-18-6
M. Wt: 388.266
InChI Key: LKULTXGCEFLBCA-QMMMGPOBSA-N
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Description

tert-Butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate: is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. It features a complex structure combining a pyrazole ring with pyrrolidine, carbamoyl, and bromo substituents, showcasing diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate involves multiple steps, starting with the preparation of the pyrazole derivative, followed by the formation of the pyrrolidine ring and subsequent functional group transformations. Typically, bromination, amination, and carbamoylation reactions are key steps, conducted under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods: Industrial production methods optimize reaction yields and scalability, often using automated synthesisers and high-throughput screening. Parameters such as solvent choice, temperature, reaction time, and purification techniques like recrystallization or chromatography are adjusted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions, including:

  • Substitution Reactions: The bromo group can undergo nucleophilic substitution.

  • Oxidation and Reduction: Functional groups in the molecule may undergo oxidation or reduction.

  • Amination: The presence of the methylamino group allows for further amination reactions.

Common Reagents and Conditions: Some common reagents include bases like sodium hydroxide for deprotonation, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminium hydride. Reaction conditions are tailored for each step to ensure selectivity and yield.

Major Products Formed: Depending on the reagents and conditions, products can include dehalogenated compounds, amides, or other derivatives with modified functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various biologically active molecules. Its diverse functional groups make it a versatile building block.

Biology: It serves as a probe to study biological pathways, especially those involving nitrogen-containing heterocycles.

Medicine: In medicinal chemistry, it is explored for potential therapeutic effects due to its structural similarity to known bioactive compounds. Applications might include anti-cancer or anti-inflammatory drug development.

Industry: The compound's unique properties make it valuable in designing specialty chemicals and materials, potentially useful in polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate involves interacting with specific molecular targets, potentially including enzymes or receptors. It may modulate biological pathways by binding to active sites, influencing enzyme activity, or acting as a signaling molecule. Detailed studies are required to elucidate exact pathways and targets.

Comparison with Similar Compounds

Similar Compounds::

  • tert-Butyl (3S)-3-[3-chloro-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate: : Similar structure but with a chloro group instead of bromo.

  • tert-Butyl (3S)-3-[3-bromo-4-carbamoyl-5-(amino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate: : Similar structure but with an amino group.

Uniqueness: The bromo and carbamoyl groups confer specific reactivity and biological activity that might differ significantly from its analogs, affecting properties like solubility, stability, and interaction with biological targets. This makes it a compound of particular interest for further investigation.

Biological Activity

tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate is a complex organic compound notable for its potential biological activity, particularly in pharmacology. The compound's unique structure, which includes a pyrrolidine ring and a substituted pyrazole moiety, suggests significant interactions with biological targets, making it a subject of interest in drug development.

Chemical Structure and Properties

The molecular formula of the compound is C14H22BrN5O3C_{14}H_{22}BrN_{5}O_{3} with a molecular weight of approximately 388.27 g/mol. Its structure allows for various functional interactions, which are crucial for its biological activity.

Property Value
Molecular FormulaC14H22BrN5O3C_{14}H_{22}BrN_{5}O_{3}
Molecular Weight388.27 g/mol
CAS Number2173637-18-6

The biological activity of this compound likely involves its interaction with specific proteins or enzymes. These interactions can modulate various biological pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammatory conditions .

Biological Activity

Research indicates that this compound may exhibit significant pharmacological properties. Some key findings include:

  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival.
  • Anti-inflammatory Effects : The presence of the carbamoyl and methylamino groups may enhance the compound's ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Study on Pyrazole Derivatives : Research on structurally related pyrazole derivatives has shown promising results in inhibiting specific enzymes linked to cancer progression. These findings suggest that the target compound may exhibit similar inhibitory effects due to its structural features .
  • Pharmacological Characterization : A study characterized various peptidomimetics based on similar scaffolds, demonstrating how modifications can enhance biological activity. This approach highlights the importance of structural optimization in developing effective therapeutics .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique aspects of related compounds:

Compound Name Structural Features Unique Aspects
tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol]pyrrolidine-1-carboxylateContains a pyrrolidine ring and pyrazole moietySpecific substitution pattern enhances biological activity
tert-butyl (3R)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol]pyrrolidine-1-carboxylateSimilar core structureDifferent stereochemical configuration may affect activity
Other pyrazole derivativesVarious substitutions on the pyrazole ringDifferences in substituents lead to varied activities

Properties

IUPAC Name

tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN5O3/c1-14(2,3)23-13(22)19-6-5-8(7-19)20-12(17-4)9(11(16)21)10(15)18-20/h8,17H,5-7H2,1-4H3,(H2,16,21)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKULTXGCEFLBCA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C(=C(C(=N2)Br)C(=O)N)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N2C(=C(C(=N2)Br)C(=O)N)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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